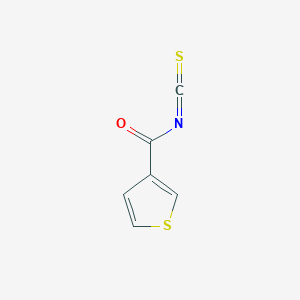

3-Thiophenecarbonyl isothiocyanate

Description

Significance of the Isothiocyanate Functional Group in Chemical Transformations

The isothiocyanate group is a heterocumulene, a system of three linearly bonded atoms with two adjacent double bonds. This functionality is a potent electrophile, readily undergoing addition reactions with a variety of nucleophiles. wikipedia.org The carbon atom of the -N=C=S group is susceptible to attack by nucleophiles such as amines, alcohols, and thiols. researchgate.net This reactivity is fundamental to many chemical transformations and is exploited in numerous synthetic strategies. For instance, the reaction of isothiocyanates with primary amines is a classic method for the formation of thiourea (B124793) derivatives. researchgate.netkiku.dk

Overview of Acyl Isothiocyanates as Versatile Building Blocks

The introduction of an acyl group to the isothiocyanate moiety significantly enhances its reactivity and versatility as a synthetic building block. The electron-withdrawing nature of the acyl group increases the electrophilicity of the isothiocyanate carbon, making it even more susceptible to nucleophilic attack. This heightened reactivity allows for a broader range of transformations under milder conditions.

Acyl isothiocyanates are particularly renowned for their role in the synthesis of five- and six-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules and functional materials. cbijournal.com Their ability to participate in cycloaddition reactions, such as [3+2] cycloadditions, further expands their synthetic utility, providing access to complex molecular architectures. nih.govresearchgate.net

The general synthesis of acyl isothiocyanates can be achieved through various methods, with a common approach involving the reaction of an acyl chloride with a thiocyanate (B1210189) salt. More contemporary and milder methods have also been developed to improve yields and substrate scope. nih.govorganic-chemistry.orgorganic-chemistry.org

Research Context of 3-Thiophenecarbonyl Isothiocyanate within Heteroaroyl Isothiocyanate Chemistry

3-Thiophenecarbonyl isothiocyanate belongs to the subset of heteroaroyl isothiocyanates, where the acyl group is derived from a heterocyclic carboxylic acid, in this case, 3-thenoic acid. The thiophene (B33073) ring is a common heterocyclic motif in pharmaceuticals and organic electronic materials, making thiophene-containing building blocks highly valuable. ossila.comsigmaaldrich.comnih.gov

While direct and extensive studies on 3-Thiophenecarbonyl isothiocyanate itself are not widely documented, the chemistry of analogous aroyl and heteroaroyl isothiocyanates provides a strong basis for predicting its reactivity. It is expected to undergo similar nucleophilic addition and cycloaddition reactions to its more studied counterpart, benzoyl isothiocyanate. acs.org The presence of the sulfur atom in the thiophene ring may also influence its reactivity and the properties of the resulting products. The exploration of its reactions with various nucleophiles would likely lead to the synthesis of novel thiophene-annulated heterocyclic systems, which are of interest in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C6H3NOS2 |

|---|---|

Molecular Weight |

169.2 g/mol |

IUPAC Name |

thiophene-3-carbonyl isothiocyanate |

InChI |

InChI=1S/C6H3NOS2/c8-6(7-4-9)5-1-2-10-3-5/h1-3H |

InChI Key |

HNHXRAVTXLXNER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(=O)N=C=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Thiophenecarbonyl Isothiocyanate

Established Synthetic Pathways for Acyl Isothiocyanates

Traditional methods for synthesizing acyl isothiocyanates have been well-documented, offering reliable routes to these reactive intermediates. These pathways often involve the use of primary amines, carbon disulfide, or acyl chlorides as starting materials.

Amines and Carbon Disulfide-Based Protocols with Desulfurylating Agents

A prevalent method for the synthesis of isothiocyanates begins with the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt. nih.govrsc.org This intermediate is then treated with a desulfurylating agent to yield the desired isothiocyanate. nih.govrsc.org A variety of reagents have been employed for the desulfurization step, each with its own advantages and limitations.

Historically, toxic reagents like thiophosgene (B130339) were common, but due to safety concerns, a range of alternatives have been developed. nih.govgre.ac.uk These include:

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent is effective for the desulfurylation of dithiocarbamates, producing volatile byproducts which simplifies the work-up procedure. kiku.dkcbijournal.com The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO). kiku.dkcbijournal.com

Tosyl Chloride: In a one-pot synthesis, tosyl chloride can be used to mediate the decomposition of in situ generated dithiocarbamate salts, providing good yields of various alkyl- and arylisothiocyanates. organic-chemistry.org

Hydrogen Peroxide and Iodine: These have been used as desulfurizing agents, with iodine in a biphasic water/ethyl acetate (B1210297) medium offering an environmentally friendlier option. nih.govcbijournal.com

Other Reagents: A host of other reagents such as triphosgene, claycop (clay-supported copper nitrate), lead nitrate, ethyl chloroformate, cobalt(II) chloride, and copper(II) sulfate (B86663) have also been utilized. nih.gov

The general mechanism involves the formation of the dithiocarbamate salt, which is then decomposed by the desulfurizing agent to form the isothiocyanate. nih.gov

Application of Thiocarbonyl Transfer Reagents in Acyl Isothiocyanate Synthesis

Thiocarbonyl transfer reagents offer an alternative to the amine and carbon disulfide protocols. These reagents facilitate the conversion of amines to isothiocyanates and can also be used for the desulfurization of thioureas. kiku.dk While effective, these methods can sometimes be limited in scope and may lead to the formation of thiourea (B124793) byproducts, especially with less reactive amines. kiku.dk Acyl isothiocyanates themselves can act as thiocyanate (B1210189) transfer reagents. acs.orgnih.gov An unprecedented transfer of a thiocyanate group from an aroyl or acyl isothiocyanate to an alkyl or benzylic bromide has been observed in the presence of a tertiary amine. acs.orgnih.gov

Synthesis from Acyl Chlorides or Anhydrides and Thiocyanates

A direct and widely used method for the preparation of acyl isothiocyanates involves the reaction of acyl chlorides or anhydrides with thiocyanate salts. arkat-usa.orgresearchgate.net This nucleophilic substitution reaction is a straightforward approach to obtaining the desired acyl isothiocyanate. Commonly used thiocyanate salts include ammonium (B1175870) thiocyanate, potassium thiocyanate, and lead thiocyanate. arkat-usa.orgresearchgate.net The reaction of substituted benzoyl chlorides with ammonium thiocyanate is a standard procedure for generating benzoyl isothiocyanates. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Acyl Chlorides | Ammonium Thiocyanate | Acyl Isothiocyanates | arkat-usa.orgresearchgate.net |

| Carboxylic Acids | Trichloroisocyanuric acid/Triphenylphosphine (B44618) | Acyl Isothiocyanates | researchgate.net |

Emerging Synthetic Strategies Relevant to Thiophenecarbonyl Isothiocyanates

Recent research has focused on developing more sustainable and efficient methods for isothiocyanate synthesis, including electrochemical approaches and multicomponent reactions that utilize elemental sulfur.

Electrochemical Approaches to Isothiocyanate Formation

Electrosynthesis is emerging as a green and practical alternative for chemical transformations. acs.orgresearchgate.net A novel electrochemical method has been developed for the preparation of both aliphatic and aromatic isothiocyanates from the corresponding primary amine and carbon disulfide. gre.ac.ukacs.org This supporting-electrolyte-free method is noted for being mild and high-yielding. gre.ac.ukacs.org The process involves the in-situ formation of a dithiocarbamate salt followed by its anodic desulfurization. gre.ac.uk This approach offers excellent functional group tolerance. gre.ac.uk Furthermore, electrochemical methods have been employed for the oxidative C-H thiocyanation of various aromatic and heteroaromatic compounds, utilizing ammonium thiocyanate as the thiocyanate source. rsc.org

Multicomponent Reactions Employing Elemental Sulfur

Multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy, allowing for the construction of complex molecules in a single step. rsc.orgbme.hu Elemental sulfur, being an inexpensive and non-toxic reagent, is an attractive sulfur source for these reactions. encyclopedia.pubnih.gov

One such strategy involves the reaction of isocyanides, elemental sulfur, and amines. rsc.org This method has been optimized for sustainability, using benign solvents and moderate heating to convert a variety of isocyanides to isothiocyanates in moderate to high yields. rsc.org Another approach utilizes the reaction of alkylidene rhodanines with isothiocyanates and elemental sulfur, promoted by DABCO, to synthesize aminoalkylidene rhodanines. nih.gov Additionally, elemental sulfur can be used to directly sulfurate isocyanides to yield isothiocyanates, a reaction that can be facilitated by thermal conditions or the presence of external additives. bme.humdpi.com

| Reaction Type | Reactants | Key Features | Reference |

| Multicomponent Reaction | Isocyanides, Elemental Sulfur, Amines | Sustainable, benign solvents, moderate to high yields | rsc.org |

| Tandem Reaction | Alkylidene Rhodanines, Isothiocyanates, Elemental Sulfur, DABCO | Synthesis of aminoalkylidene rhodanines | nih.gov |

| Direct Sulfuration | Isocyanides, Elemental Sulfur | Can be thermal or additive-mediated | bme.humdpi.com |

Catalyst-Free and Environmentally Conscious Methodologies

The development of synthetic routes that eliminate the need for catalysts while utilizing greener conditions is a cornerstone of modern organic chemistry. For the synthesis of 3-Thiophenecarbonyl isothiocyanate, several promising strategies have emerged, focusing on alternative energy sources and solvent-free conditions to drive the reaction forward. These methods not only reduce the environmental footprint but can also lead to higher yields and simplified purification processes.

One of the most common and direct routes to acyl isothiocyanates involves the reaction of an acyl chloride with a thiocyanate salt. arkat-usa.org Traditional approaches often require harsh conditions and toxic solvents. However, recent advancements have demonstrated the feasibility of conducting this transformation under significantly milder and more environmentally friendly conditions.

A notable green approach involves the use of microwave irradiation in a solvent-free system. For instance, the synthesis of benzoyl isothiocyanate, a closely related aroyl isothiocyanate, has been successfully achieved by reacting benzoyl chloride with potassium thiocyanate under microwave irradiation without any solvent. arkat-usa.org This method, which can be extrapolated to the synthesis of 3-Thiophenecarbonyl isothiocyanate, often utilizes a phase-transfer agent like polyethylene (B3416737) glycol (PEG-400) to facilitate the reaction between the solid and liquid phases. arkat-usa.org The benefits of this approach include a dramatic reduction in reaction time, energy consumption, and the elimination of volatile organic compounds.

Another environmentally conscious strategy is the in-situ generation of the isothiocyanate. A one-pot, solvent-free reaction between an acid chloride, such as 3-thiophenecarbonyl chloride, and ammonium thiocyanate can be employed to produce the desired isothiocyanate, which is then used directly in a subsequent reaction to synthesize more complex molecules like functionalized thiazoles. This method avoids the isolation of the potentially reactive isothiocyanate intermediate and minimizes waste by combining multiple synthetic steps into a single operation.

Furthermore, the use of ultrasound has emerged as a powerful tool in green chemistry. Sonication can promote chemical reactions by generating localized high pressures and temperatures through acoustic cavitation, often leading to shorter reaction times and improved yields without the need for external heating or catalysts. While specific literature on the ultrasound-assisted synthesis of 3-Thiophenecarbonyl isothiocyanate is not abundant, the successful application of this technique to a wide range of organic transformations suggests its high potential in this area.

An alternative to starting from the acyl chloride is the direct conversion of the corresponding carboxylic acid. Systems utilizing reagents like trichloroisocyanuric acid in combination with triphenylphosphine have been developed for the synthesis of acyl isothiocyanates from carboxylic acids, offering another potential catalyst-free pathway.

These catalyst-free and environmentally conscious methodologies represent a significant step forward in the sustainable production of 3-Thiophenecarbonyl isothiocyanate. By prioritizing the principles of green chemistry, researchers are not only developing more efficient synthetic routes but are also contributing to a safer and cleaner chemical industry.

| Starting Material | Reagents | Conditions | Key Features |

| Aroyl Chloride | Potassium Thiocyanate, PEG-400 | Microwave, Solvent-free | Rapid, Energy-efficient, No VOCs arkat-usa.org |

| Acid Chloride | Ammonium Thiocyanate | Solvent-free, One-pot | In-situ generation, Atom economy |

| Carboxylic Acid | Trichloroisocyanuric acid, Triphenylphosphine | Catalyst-free | Alternative to acyl chloride |

Mechanistic Investigations and Reaction Pathways of 3 Thiophenecarbonyl Isothiocyanate

Nucleophilic Addition Chemistry of the Isothiocyanate Moiety

The most characteristic reaction of isothiocyanates is the addition of nucleophiles across the C=N bond of the -N=C=S group. For 3-thiophenecarbonyl isothiocyanate, this reactivity is modulated by the thiophene (B33073) ring and the adjacent carbonyl group, leading to a range of stable adducts and intermediates for further transformations.

The reaction between an isothiocyanate and a primary or secondary amine is a fundamental method for the synthesis of N,N'-disubstituted or trisubstituted thioureas. ijacskros.comresearchgate.net This reaction is typically a straightforward and high-yielding addition process. When 3-thiophenecarbonyl isothiocyanate reacts with primary or secondary amines, the corresponding N-(3-thiophenecarbonyl)thioureas are formed. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.

Similarly, the reaction with hydrazine (B178648) or its derivatives yields thiosemicarbazides. nih.gov For instance, the reaction of an aroyl isothiocyanate with a hydrazide leads to the formation of a 1,4-disubstituted thiosemicarbazide (B42300). nih.gov These thiosemicarbazide products are valuable precursors for the synthesis of five-membered heterocycles like 1,2,4-triazoles. arkat-usa.orgnih.gov

The general transformation of 3-thiophenecarbonyl isothiocyanate with various amine nucleophiles can be summarized in the following table.

| Nucleophile Type | Example Nucleophile | Product Class | General Product Structure |

|---|---|---|---|

| Primary Amine | R-NH₂ | N'-(Alkyl/Aryl)-N-(3-thiophenecarbonyl)thiourea |  |

| Secondary Amine | R₂NH | N',N'-Di(alkyl/aryl)-N-(3-thiophenecarbonyl)thiourea |  |

| Hydrazine | H₂N-NH₂ | 1-(3-Thiophenecarbonyl)thiosemicarbazide |  |

| Substituted Hydrazine | R-NH-NH₂ | 4-(Alkyl/Aryl)-1-(3-thiophenecarbonyl)thiosemicarbazide |  |

The reaction of isothiocyanates with alcohols (alcoholysis) leads to the formation of thiocarbamates. This reaction is generally slower than the corresponding reaction with amines and often requires heat or catalysis. The addition of an alcohol to 3-thiophenecarbonyl isothiocyanate would result in the formation of an O-alkyl N-(3-thiophenecarbonyl)thiocarbamate. The mechanism proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isothiocyanate carbon, followed by proton transfer.

Isothiocyanates react with thiols to form dithiocarbamate (B8719985) adducts. This reaction is known to be reversible. The initial addition of a thiol (R'-SH) to 3-thiophenecarbonyl isothiocyanate forms an N-(3-thiophenecarbonyl)dithiocarbamate. The stability of this adduct depends on the reaction conditions and the nature of the substituents. The reversibility of this reaction is a key feature, allowing for dynamic covalent chemistry applications and the use of dithiocarbamates as masked isothiocyanates.

Carbon-based nucleophiles can also add to the isothiocyanate group, although these reactions are less common than those with heteroatom nucleophiles. Potent nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the electrophilic carbon of the isothiocyanate. The initial adduct, upon hydrolysis, would yield a thioamide. The reaction of 3-thiophenecarbonyl isothiocyanate with a Grignard reagent, for example, would lead to the formation of N-(alkyl/aryl)thiophene-3-carbothioamide after workup. Enolates, being softer nucleophiles, can also react under appropriate conditions, leading to more complex structures after subsequent reaction of the initial adduct.

Cycloaddition Reactions and Heterocyclic Ring Formation

Acyl isothiocyanates are valuable partners in cycloaddition reactions, where the C=S bond of the isothiocyanate group acts as a dipolarophile. These reactions provide direct routes to a variety of sulfur- and nitrogen-containing heterocycles. arkat-usa.org The general classification for these reactions is often a [3+2] cycloaddition, where the isothiocyanate provides two atoms (C=S) to the formation of a new five-membered ring. uchicago.educhemrxiv.org

Intramolecular cyclization of isothiocyanates can occur if a suitable nucleophilic group is present elsewhere in the molecule, positioned to allow for ring formation. For a molecule like 3-thiophenecarbonyl isothiocyanate, intramolecular reactions could theoretically occur, although they often require a preceding intermolecular reaction to introduce the necessary functionality.

A more common pathway involves the initial product of a nucleophilic addition undergoing a subsequent intramolecular cyclization. For example, the thiosemicarbazide formed from the reaction with hydrazine can be cyclized under acidic or basic conditions to form triazolethiones. nih.gov Similarly, reaction with a nucleophile that contains a second reactive site can lead to a one-pot synthesis of a heterocyclic ring. For instance, reacting an acyl isothiocyanate with 2-hydrazinylethanol first forms the thiosemicarbazide adduct, which then cyclizes via attack of the hydroxyl group to yield 1,2,4-triazole-3-thiones. arkat-usa.org While specific examples for 3-thiophenecarbonyl isothiocyanate are not detailed in the provided results, this represents a general and powerful pathway for acyl isothiocyanates to form complex heterocyclic structures. arkat-usa.orgresearchgate.net

Intermolecular Cycloaddition Reactions (e.g., [3+2], [4+1])

Acyl isothiocyanates, including 3-thiophenecarbonyl isothiocyanate, are versatile substrates for cycloaddition reactions. The carbon-sulfur double bond of the isothiocyanate moiety can act as a dipolarophile or a dienophile, participating in various cycloaddition modes.

One notable example of a [3+2] cycloaddition involves the reaction of acyl isothiocyanates with azides. This reaction proceeds across the C=S bond of the isothiocyanate to form dihydrothiatriazoles. arkat-usa.org While this reaction has been reported for acyl isothiocyanates in general, specific studies detailing this for 3-thiophenecarbonyl isothiocyanate are not prevalent. The proposed mechanism involves the 1,3-dipolar cycloaddition of the azide (B81097) to the thiocarbonyl group. These resulting heterocycles are often unstable. arkat-usa.org

The C=S bond in isothiocyanates generally exhibits significant activity as a dipolarophile. cdnsciencepub.com It can react with various 1,3-dipoles, such as azomethine ylids generated from the thermal cleavage of aroylaziridines, to yield five-membered heterocyclic rings like 4-aroyl-4-thiazolines. cdnsciencepub.com Although these reactions showcase the potential of the isothiocyanate group in [3+2] cycloadditions, specific examples employing 3-thiophenecarbonyl isothiocyanate in this context remain to be extensively documented in the literature.

Information regarding [4+1] cycloaddition reactions involving 3-thiophenecarbonyl isothiocyanate is scarce. This type of reaction is less common for isothiocyanates compared to [3+2] and [2+2] cycloadditions.

Electrophilic Activation and Subsequent Transformative Reactions

The isothiocyanate group is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. In acyl isothiocyanates like 3-thiophenecarbonyl isothiocyanate, the electrophilicity is further enhanced by the electron-withdrawing nature of the adjacent carbonyl group. arkat-usa.org This enhanced reactivity drives a variety of transformative reactions.

A specific example of the electrophilic nature of 3-thiophenecarbonyl isothiocyanate is its reaction with alkenylpyridine N-oxides. In a study on the difunctionalization of alkenylpyridine N-oxides, 3-thiophenecarbonyl isothiocyanate was used as a reactant. The reaction proceeded to give the desired difunctionalization product in a 55% yield. lookchem.com This transformation highlights the ability of the isothiocyanate to act as an electrophile, leading to the formation of new carbon-sulfur and carbon-nitrogen bonds.

The general reactivity of aroyl isothiocyanates involves reactions with various nucleophiles, such as amines, to form acyl thioureas. arkat-usa.org These reactions underscore the role of the isothiocyanate as a key electrophilic building block in the synthesis of more complex molecules. The initial nucleophilic attack on the isothiocyanate carbon is often followed by cyclization or other transformations.

The following table summarizes the reported yield for the reaction of 3-thiophenecarbonyl isothiocyanate with an alkenylpyridine N-oxide.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 3-Thiophenecarbonyl isothiocyanate | Alkenylpyridine N-oxide | Difunctionalization product | 55 |

Studies on Isomerization and Tautomerism Dynamics

The potential for isomerization and tautomerism in 3-thiophenecarbonyl isothiocyanate is an area of scientific interest, though specific studies on this compound are limited. Generally, isothiocyanates are the more stable isomers compared to their thiocyanate (B1210189) counterparts (R-S-C≡N). wikipedia.org The isomerization of alkyl thiocyanates to isothiocyanates is a known process, often requiring thermal conditions. wikipedia.orgacs.org

For acyl isothiocyanates, a thermal 1,3-shift of the substituent can lead to an equilibrium between acyl isothiocyanates and thioacyl isocyanates. arkat-usa.org However, the acyl isothiocyanates are generally more stable in this equilibrium. arkat-usa.org

Applications of 3 Thiophenecarbonyl Isothiocyanate in Complex Organic Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The dual electrophilicity of 3-thiophenecarbonyl isothiocyanate makes it an exceptional precursor for the construction of a multitude of heterocyclic scaffolds. arkat-usa.org The reaction pathways can be modulated based on the nature of the reacting nucleophile and the specific reaction conditions, leading to the formation of five- and six-membered rings containing nitrogen, sulfur, and oxygen atoms. arkat-usa.org

3-Thiophenecarbonyl isothiocyanate is extensively used in the synthesis of heterocycles like thiadiazoles, triazoles, thiazoles, and benzimidazoles. arkat-usa.orgorganic-chemistry.org The general strategy involves the initial nucleophilic attack on the isothiocyanate carbon, forming a thiourea-type intermediate, which then undergoes intramolecular cyclization and dehydration or elimination to yield the final heterocyclic ring.

The synthesis of these compounds relies on the reaction of the isothiocyanate with appropriate binucleophiles. For instance:

Thiadiazoles can be synthesized by reacting 3-thiophenecarbonyl isothiocyanate with hydrazine (B178648) derivatives. The resulting thiosemicarbazide (B42300) intermediate can cyclize under various conditions to form the 1,3,4-thiadiazole (B1197879) ring system. organic-chemistry.org

Triazoles are accessible through similar pathways, often involving different cyclization conditions or reagents that favor the formation of the triazole core over the thiadiazole.

Thiazoles are typically formed by reacting the isothiocyanate with α-amino ketones or α-halo ketones.

Benzimidazoles can be prepared through the reaction with o-phenylenediamines, where the initial thiourea (B124793) adduct cyclizes by eliminating hydrogen sulfide. arkat-usa.org

Table 1: Synthesis of Heterocycles from 3-Thiophenecarbonyl Isothiocyanate

| Target Heterocycle | Reactant (Binucleophile) | General Reaction Pathway |

|---|---|---|

| Thiadiazole | Hydrazine / Hydrazide | Addition to form a thiosemicarbazide, followed by cyclization. organic-chemistry.org |

| Triazole | Hydrazine / Semicarbazide | Formation of a thiourea intermediate, followed by cyclization. |

| Thiazole | α-Amino Ketone / Thiol | Addition-cyclization sequence. researchgate.net |

| Benzimidazole | o-Phenylenediamine | Formation of a thiourea adduct, followed by intramolecular cyclization and H₂S elimination. arkat-usa.org |

Beyond the synthesis of simple five-membered heterocycles, 3-thiophenecarbonyl isothiocyanate serves as a key starting material for creating more complex, thiophene-fused polycyclic systems. These structures are of interest in materials science and medicinal chemistry. The strategy often involves a domino reaction where the initial heterocycle formation is followed by a second cyclization event involving the thiophene (B33073) ring itself or a substituent on it. researchgate.net For example, a properly substituted reactant can engage in an intramolecular cyclization with one of the thiophene's ring carbons, leading to thieno-fused systems such as thieno[3,2-c]pyridines. researchgate.net This approach provides a powerful method for rapidly building molecular complexity from a relatively simple precursor.

Preparation of Functionalized Thioureas and Thiocarbamates

One of the most fundamental applications of 3-thiophenecarbonyl isothiocyanate is the synthesis of functionalized thioureas and thiocarbamates. ijacskros.com These reactions are typically high-yielding and proceed under mild conditions.

The reaction with primary or secondary amines leads to the formation of N-(3-thenoyl)-N'-substituted thioureas. ijacskros.com This transformation is highly efficient and represents a key step in the synthesis of various biologically active compounds and organocatalysts. nih.govuobabylon.edu.iq The resulting thioureas bear the thiophene moiety, which can influence their chemical properties and biological activity.

Similarly, reaction with alcohols or thiols in the presence of a base yields the corresponding thiocarbamates and dithiocarbamates, respectively. These compounds are also valuable intermediates in organic synthesis.

Table 2: Synthesis of Thioureas and Thiocarbamates

| Product Class | Nucleophile | General Structure |

|---|---|---|

| Thiourea | Primary/Secondary Amine (R¹R²NH) | Thiophene-C(O)NHC(S)NR¹R² |

| Thiocarbamate | Alcohol (R-OH) | Thiophene-C(O)NHC(S)OR |

| Dithiocarbamate (B8719985) | Thiol (R-SH) | Thiophene-C(O)NHC(S)SR |

Role as a Thiocarbonylating Reagent in Organic Synthesis

3-Thiophenecarbonyl isothiocyanate functions as an effective thiocarbonylating reagent, capable of transferring a thiocarbonyl (C=S) group to a nucleophile. organic-chemistry.org The presence of the electron-withdrawing 3-thenoyl group enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack. This process, also known as thioacylation, is fundamental to its utility in synthesizing thioureas and thiocarbamates. organic-chemistry.org The reaction essentially installs a thiocarbonyl moiety flanked by two different functional groups, providing a versatile handle for further synthetic manipulations.

Scaffold for Ligand Synthesis in Coordination Chemistry

The derivatives of 3-thiophenecarbonyl isothiocyanate, particularly the thioureas and heterocyclic compounds, are excellent scaffolds for the design of ligands in coordination chemistry. The thiourea backbone contains both soft sulfur and hard nitrogen donor atoms, making these molecules versatile ligands for a variety of metal ions. Similarly, the synthesized nitrogen and sulfur-containing heterocycles (thiazoles, thiadiazoles) possess multiple potential coordination sites. The presence of the thiophene ring can also play a role in the electronic properties of the resulting metal complexes and can be further functionalized to tune the ligand's steric and electronic characteristics. These ligands are valuable in the development of new catalysts, sensors, and materials with interesting photophysical properties.

Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for separating the components of a mixture and for determining the purity and concentration of a specific compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) each offer unique advantages for the analysis of 3-Thiophenecarbonyl isothiocyanate.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purity assessment of non-volatile or thermally labile compounds like 3-Thiophenecarbonyl isothiocyanate. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Research Findings:

For the analysis of isothiocyanates (ITCs), reversed-phase HPLC is commonly employed. nih.gov Due to the reactive nature of the isothiocyanate group, derivatization is often utilized to enhance detection and improve chromatographic behavior. A common derivatization agent is 1,2-benzenedithiol, which reacts with the ITC to form a stable, UV-active product, 1,3-benzodithiole-2-thione (B1218078), detectable at 365 nm. mdpi.com Alternatively, derivatization with N-acetyl-L-cysteine (NAC) can be used, followed by HPLC with Diode-Array Detection (DAD) and Mass Spectrometry (MS). mostwiedzy.pl

The retention time of 3-Thiophenecarbonyl isothiocyanate would be influenced by the specific HPLC conditions, including the column type, mobile phase composition, and temperature. For instance, increasing the column temperature can reduce the analysis time and improve peak shape for some ITCs by decreasing their precipitation in the system. researchgate.net A typical HPLC method for a related compound, benzyl (B1604629) isothiocyanate, involved a gradient elution on a C18 column. nih.gov

A hypothetical HPLC method for 3-Thiophenecarbonyl isothiocyanate could involve a reversed-phase C18 column with a gradient elution system, for example, starting with a higher percentage of water (containing a small amount of acid like formic acid for better peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. Detection could be performed using a DAD to capture the UV spectrum of the thiophene (B33073) and isothiocyanate chromophores. Purity would be assessed by the presence of a single major peak at the expected retention time, with the peak area percentage representing the purity level.

Table 1: Hypothetical HPLC Parameters for 3-Thiophenecarbonyl isothiocyanate Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD, 254 nm and 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.

Research Findings:

While isothiocyanates can be volatile, their analysis by GC-MS can sometimes be challenging due to their reactivity at high temperatures in the injector port. scirp.org However, GC-MS is widely used for the analysis of volatile compounds in complex matrices. researchgate.net The mass spectrum of 3-Thiophenecarbonyl isothiocyanate would be characterized by a molecular ion peak (M+) and a series of fragment ions.

The fragmentation pattern is predictable based on the structure of the molecule. Key fragmentations would likely involve:

Loss of the isothiocyanate group (-NCS): This would result in a fragment corresponding to the 3-thiophenecarbonyl cation.

Cleavage of the thiophene ring: This would produce characteristic sulfur-containing fragments.

Formation of the thiophene cation: A peak at m/z 83 corresponding to the thiophene radical cation is often observed in the mass spectra of thiophene derivatives.

Fragmentation of the carbonyl group: Loss of CO (28 Da) is a common fragmentation pathway for carbonyl compounds.

The mass spectrum of the related compound 3-(methylthio)phenyl isothiocyanate shows a clear molecular ion peak. nist.gov For 3-Thiophenecarbonyl isothiocyanate, the molecular ion would be expected at an m/z corresponding to its molecular weight.

Table 2: Predicted Key Mass Fragments for 3-Thiophenecarbonyl isothiocyanate in GC-MS

| m/z (predicted) | Fragment Identity |

| 169 | [M]+ (Molecular Ion) |

| 111 | [M - NCS]+ (3-Thiophenecarbonyl cation) |

| 83 | [C4H3S]+ (Thiophene cation) |

| 141 | [M - CO]+ |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. nih.gov This technique uses columns with smaller particle sizes (<2 µm), leading to much faster separations without sacrificing efficiency. The coupling with a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive quantification through Multiple Reaction Monitoring (MRM).

Research Findings:

UHPLC-MS/MS has been successfully applied to the determination of various isothiocyanates and their metabolites in biological samples with high sensitivity and specificity. nih.govnih.gov A typical UHPLC-MS/MS method for 3-Thiophenecarbonyl isothiocyanate would involve a rapid gradient elution on a sub-2 µm particle column. The mass spectrometer would be operated in positive or negative electrospray ionization (ESI) mode.

For quantification using MRM, a specific precursor ion (typically the protonated molecule [M+H]+ or an adduct) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This process provides excellent selectivity and reduces chemical noise. The development of a UHPLC-MS/MS method would involve optimizing the ionization and fragmentation conditions for 3-Thiophenecarbonyl isothiocyanate.

Molecular Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques that probe the interaction of electromagnetic radiation with matter are essential for elucidating the detailed molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the connectivity of atoms, while Infrared (IR) and Raman spectroscopy reveal the presence of specific functional groups through their vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR) for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. 1H-NMR provides information about the number, environment, and connectivity of hydrogen atoms, while 13C-NMR provides similar information for carbon atoms.

Research Findings:

The 1H-NMR spectrum of 3-Thiophenecarbonyl isothiocyanate is expected to show signals corresponding to the three protons on the thiophene ring. The chemical shifts and coupling patterns of these protons are characteristic of a 3-substituted thiophene. The proton at position 2 (adjacent to the sulfur atom and the carbonyl group) would likely appear at the most downfield shift. The protons at positions 4 and 5 would exhibit coupling to each other. ubc.canih.gov

The 13C-NMR spectrum would display signals for all the carbon atoms in the molecule. A notable feature in the 13C-NMR of isothiocyanates is that the signal for the carbon atom of the isothiocyanate group (-N=C=S) is often broad and weak, sometimes to the point of being nearly silent. glaserchemgroup.comnih.gov This is due to quadrupolar relaxation caused by the adjacent nitrogen atom and the structural flexibility of the isothiocyanate group. The carbonyl carbon would appear at a characteristic downfield shift. The chemical shifts of the thiophene carbons would be consistent with a 3-substituted thiophene ring. rsc.orgrsc.org

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ) for 3-Thiophenecarbonyl isothiocyanate in CDCl3

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Thiophene H-2 | 8.0 - 8.3 | - |

| Thiophene H-4 | 7.3 - 7.6 | - |

| Thiophene H-5 | 7.5 - 7.8 | - |

| Thiophene C-2 | - | 130 - 135 |

| Thiophene C-3 | - | 135 - 140 |

| Thiophene C-4 | - | 125 - 130 |

| Thiophene C-5 | - | 127 - 132 |

| Carbonyl C=O | - | 160 - 165 |

| Isothiocyanate N=C=S | - | 130 - 140 (broad) |

Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is obtained by measuring the absorption of infrared radiation, while a Raman spectrum is generated from the inelastic scattering of monochromatic light.

Research Findings:

The IR spectrum of 3-Thiophenecarbonyl isothiocyanate is expected to show strong and characteristic absorption bands for the isothiocyanate and carbonyl functional groups. The most prominent feature for an isothiocyanate is a very strong and broad asymmetric stretching vibration (νas(NCS)) typically appearing in the range of 2000-2200 cm-1. researchgate.netcapes.gov.br The carbonyl (C=O) stretching vibration would be observed as a strong, sharp peak in the region of 1650-1700 cm-1. The exact position would be influenced by conjugation with the thiophene ring.

Vibrations associated with the thiophene ring would also be present. These include C-H stretching vibrations above 3000 cm-1, C=C stretching vibrations in the 1400-1550 cm-1 region, and various in-plane and out-of-plane bending vibrations. The IR spectrum of the related 3-cyanophenyl isothiocyanate shows a strong band for the NCS group around 2100 cm-1. nist.gov

Raman spectroscopy would provide complementary information. The symmetric stretching vibration of the isothiocyanate group (νs(NCS)), which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. The vibrations of the thiophene ring, particularly the ring breathing modes, are also typically strong in the Raman spectrum.

Table 4: Key Predicted Vibrational Frequencies (cm-1) for 3-Thiophenecarbonyl isothiocyanate

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |

| NCS asymmetric stretch | 2000 - 2200 (very strong, broad) | Weak |

| NCS symmetric stretch | Weak | 1000 - 1100 (moderate) |

| C=O stretch | 1650 - 1700 (strong, sharp) | Moderate |

| Thiophene C-H stretch | ~3100 | Moderate |

| Thiophene C=C stretch | 1400 - 1550 (multiple bands) | Strong |

| Thiophene ring breathing | Weak | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For aromatic and heteroaromatic isothiocyanates, the absorption of UV-Vis radiation promotes electrons from lower energy orbitals (typically π and non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). The wavelengths at which these absorptions occur (λmax) provide insights into the extent of the conjugated system and the electronic environment of the chromophore.

In the case of isothiocyanates, the thiocarbonyl group (C=S) attached to an aromatic or heteroaromatic ring system constitutes the primary chromophore. The electronic transitions observed in the UV-Vis spectrum are influenced by the nature of the aromatic ring and any substituents present. For thiophene-containing compounds, the π-electron system of the thiophene ring is in conjugation with the isothiocyanate group.

While specific UV-Vis spectral data for 3-thiophenecarbonyl isothiocyanate is not extensively detailed in the provided search results, general principles for related compounds can be considered. For instance, the UV-Vis spectrum of allyl isothiocyanate shows an absorption peak that shifts depending on the pH and reaction conditions. researchgate.net Similarly, studies on other complex molecules containing isothiocyanate groups, such as fluorescein (B123965) isothiocyanate (FITC), demonstrate characteristic absorption maxima that are sensitive to the molecular environment. nih.govhumanjournals.com The conjugation between the thiophene ring and the carbonyl isothiocyanate moiety in 3-thiophenecarbonyl isothiocyanate is expected to result in characteristic absorption bands in the UV region. The precise λmax values would be dependent on the solvent used for the analysis due to solvatochromic effects.

Table 1: Illustrative UV-Vis Absorption Data for Related Isothiocyanate Compounds

| Compound | Solvent/Condition | λmax (nm) | Reference |

| Allyl isothiocyanate | - | ~240 | researchgate.net |

| Fluorescein 5(6)-isothiocyanate-starch | Aqueous | ~490 | humanjournals.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns. In electron impact (EI) mass spectrometry, the sample molecule is ionized by a beam of high-energy electrons, resulting in the formation of a molecular ion (M+). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, generating a mass spectrum.

For 3-thiophenecarbonyl isothiocyanate, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with cleavage occurring at the most labile bonds. Common fragmentation pathways for acyl isothiocyanates involve the loss of the isothiocyanate group (-NCS) or the carbonyl group (-CO).

Drawing parallels from studies on related thiophene derivatives, the fragmentation of benzo[b]thiophene and thieno[2,3-b]thiophene (B1266192) dicarbonyldichlorides is characterized by the cleavage of the C-Cl bond. nih.gov In more complex systems, cleavage of C-N bonds and loss of functional groups are dominant fragmentation pathways. nih.gov The analysis of fragmentation patterns in various organic compounds, including those with carbonyl and amine functionalities, provides a basis for interpreting the mass spectrum of 3-thiophenecarbonyl isothiocyanate. libretexts.orgnih.govyoutube.com The thiophene ring itself can also undergo characteristic fragmentation.

Table 2: Predicted Major Fragmentation Ions for 3-Thiophenecarbonyl Isothiocyanate

| Ion | m/z (Predicted) | Description |

| [M]+ | 169 | Molecular Ion |

| [M - NCS]+ | 111 | Loss of the isothiocyanate group |

| [Thiophene-C=O]+ | 111 | Thiophene acylium ion |

| [Thiophene]+ | 84 | Thiophene cation |

Note: The m/z values are predicted based on the structure of 3-thiophenecarbonyl isothiocyanate and general fragmentation principles. Actual experimental data would be required for definitive confirmation.

Cyclocondensation Assays for Isothiocyanate Quantification in Mixtures

A significant challenge in the analysis of isothiocyanates is their accurate quantification, especially within complex mixtures such as plant extracts. A robust and sensitive method for this purpose involves cyclocondensation reactions. This approach leverages the high reactivity of the isothiocyanate group with vicinal dithiols under mild conditions.

The assay typically involves the reaction of the isothiocyanate-containing sample with an excess of a vicinal dithiol, such as 1,2-benzenedithiol. nih.gov This reaction leads to the quantitative formation of a five-membered cyclic condensation product, a 1,3-dithiolane-2-thione derivative, and the release of the corresponding amine. nih.gov In the case of 1,2-benzenedithiol, the product formed is 1,3-benzodithiole-2-thione. nih.gov

A key advantage of this method is that the resulting cyclocondensation product often possesses a strong chromophore, allowing for sensitive spectrophotometric detection. nih.gov For example, 1,3-benzodithiole-2-thione has a maximum absorbance (λmax) at 365 nm with a high molar absorptivity, enabling the quantification of isothiocyanates at nanomole levels or less. nih.gov This method is highly specific for isothiocyanates, with no interference from related compounds like thiocyanates, cyanates, or isocyanates under the assay conditions. nih.gov The reaction is generally applicable to a wide range of aliphatic and aromatic isothiocyanates. nih.gov

This cyclocondensation method can be effectively coupled with separation techniques like High-Pressure Liquid Chromatography (HPLC) to quantify individual isothiocyanates in complex mixtures. nih.gov

Table 3: Reagents and Products in Cyclocondensation Assay for Isothiocyanates

| Isothiocyanate (R-NCS) | Reagent | Cyclocondensation Product | Spectroscopic Detection | Reference |

| General Isothiocyanate | 1,2-Ethanedithiol | 1,3-Dithiolane-2-thione | - | nih.gov |

| General Isothiocyanate | 2,3-Dimercaptopropanol | 4-Hydroxymethyl-1,3-dithiolane-2-thione | - | nih.gov |

| General Isothiocyanate | 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | λmax = 365 nm | nih.gov |

Computational Chemistry and Theoretical Studies of 3 Thiophenecarbonyl Isothiocyanate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation, albeit with approximations. Methods like Density Functional Theory (DFT) and ab initio calculations are central to this endeavor.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 3-Thiophenecarbonyl isothiocyanate, a typical DFT study, perhaps using the B3LYP functional with a basis set like 6-311++G(d,p), would begin with geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of information about the molecule's electronic structure can be derived.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. researchgate.netmdpi.com For 3-Thiophenecarbonyl isothiocyanate, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and sulfur atoms, highlighting these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and particularly the carbonyl carbon and the central carbon of the isothiocyanate group (-N=C=S), indicating these are the primary sites for nucleophilic attack. mdpi.comresearchgate.net The acyl isothiocyanate moiety is known for its bifunctional reactivity, acting as both an electrophile at the carbonyl and isothiocyanate carbons and a nucleophile via the sulfur or nitrogen atoms. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. conicet.gov.ar These descriptors provide a numerical basis for comparing its reactivity to other compounds.

| Predicted Global Reactivity Descriptors for 3-Thiophenecarbonyl Isothiocyanate | |

| Descriptor | Significance |

| Ionization Potential (I) | Energy required to remove an electron; relates to electron-donating ability. |

| Electron Affinity (A) | Energy released when an electron is added; relates to electron-accepting ability. |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (I-A)/2. |

| Chemical Potential (μ) | The "escaping tendency" of electrons; calculated as -(I+A)/2. |

| Electrophilicity Index (ω) | A measure of the overall electrophilic nature of the molecule; calculated as μ²/2η. |

This table outlines the theoretical descriptors that would be calculated to predict reactivity.

Ab initio methods , while more computationally demanding than DFT, offer higher accuracy by making fewer assumptions. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD) could be used to obtain more precise energies and structural parameters, serving as a benchmark for the DFT results. researchgate.net

Mechanistic Elucidation through Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry is exceptionally useful for mapping out reaction pathways and understanding reaction mechanisms. Acyl isothiocyanates are known to undergo various reactions, such as nucleophilic additions and cycloadditions. rsc.orgurfu.ru A theoretical study could, for instance, model the reaction of 3-Thiophenecarbonyl isothiocyanate with an amine.

Transition State (TS) Analysis: To study this reaction, computational chemists would first locate the structure of the transition state—the highest energy point along the reaction pathway. This is a critical step, as the energy of the TS determines the activation energy (barrier) of the reaction. ikprress.orgacs.org Finding the TS involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface. The structure of the TS reveals the geometry of the interacting molecules at the moment of bond-making and bond-breaking. For the reaction with an amine, the TS would likely show the amine nitrogen beginning to form a bond with the electrophilic carbon of the isothiocyanate group. nih.gov

Reaction Coordinate Mapping: Once a transition state is located and verified (by confirming it has exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.govnih.gov An IRC analysis maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. This confirms that the identified TS is indeed the correct one for the reaction of interest and provides a detailed picture of the geometric changes throughout the reaction process.

| Hypothetical Reaction Profile Data | |

| Parameter | Description |

| Reactant Complex Energy | The energy of the interacting molecules before the reaction. |

| Transition State Energy | The energy maximum along the reaction coordinate. |

| Product Complex Energy | The energy of the newly formed product before separation. |

| Activation Energy (ΔG‡) | The energy difference between the transition state and the reactants; determines the reaction rate. |

| Reaction Energy (ΔG_rxn) | The overall energy difference between products and reactants; determines if the reaction is favorable. |

This table represents typical data generated from a reaction mechanism study.

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional shape of a molecule is critical to its function and reactivity. 3-Thiophenecarbonyl isothiocyanate has two key rotatable single bonds: the bond connecting the thiophene (B33073) ring to the carbonyl group and the bond between the carbonyl carbon and the nitrogen of the isothiocyanate group. Rotation around these bonds gives rise to different conformers. acs.org

Computational methods can be used to perform a conformational analysis by systematically rotating these bonds and calculating the potential energy at each step. This generates a potential energy surface that reveals the stable conformers (energy minima) and the energy barriers to rotation between them. For acyl isothiocyanates, the relative orientation of the carbonyl and isothiocyanate groups (often described as s-cis or s-trans) is a key conformational feature. researchgate.netacs.org Studies on analogous molecules like allyl isothiocyanate show that subtle energy differences can lead to a preference for one conformer over another. acs.orgumanitoba.ca

| Hypothetical Conformational Analysis of 3-Thiophenecarbonyl Isothiocyanate | |

| Conformer | Relative Energy (kcal/mol) |

| s-trans | 0.00 |

| s-cis | +1.5 |

| Perpendicular | +4.2 |

This table illustrates the expected relative energies for different conformers.

Intermolecular interaction studies are also crucial, especially for understanding how the molecule behaves in solution. By including a solvent model in the calculations, such as the Polarizable Continuum Model (PCM), chemists can predict how the solvent environment affects conformational preferences and reactivity. nih.gov For example, a polar solvent might stabilize a more polar conformer that is less favored in the gas phase.

Prediction and Interpretation of Spectroscopic Parameters

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which is indispensable for identifying and characterizing newly synthesized compounds. acs.orgnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule with good accuracy. nih.gov The calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. For 3-Thiophenecarbonyl isothiocyanate, the most prominent predicted peaks would be the strong C=O stretching vibration and the very intense, characteristic asymmetric stretch of the -N=C=S group. ukm.my Comparing the predicted IR spectrum with an experimental one is a standard method for structural confirmation.

| Predicted Key IR Frequencies | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -N=C=S Asymmetric Stretch | ~2050 - 2100 |

| C=O Carbonyl Stretch | ~1680 - 1700 |

| Thiophene C-H Stretch | ~3100 |

| Thiophene Ring Vibrations | ~1400 - 1500 |

This table shows representative predicted IR absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the NMR isotropic shielding constants for nuclei like ¹H and ¹³C. acs.orgresearchgate.net These shielding values are then converted into chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net Predicted NMR spectra can help assign peaks in an experimental spectrum and distinguish between possible isomers. nih.gov For this molecule, calculations would predict the distinct chemical shifts for the three protons on the thiophene ring, as well as for the carbonyl carbon and the highly deshielded isothiocyanate carbon. worldscientific.com

| Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) | | | :--- | :--- | :--- | | Atom | Type | Predicted Chemical Shift (ppm) | | C (Isothiocyanate) | ¹³C | ~130 - 140 | | C (Carbonyl) | ¹³C | ~160 - 165 | | C (Thiophene) | ¹³C | ~125 - 140 | | H (Thiophene) | ¹H | ~7.5 - 8.5 |

This table provides an example of predicted NMR chemical shifts.

Emerging Research Avenues and Future Directions in Thiophenecarbonyl Isothiocyanate Chemistry

Development of Catalytic Systems for Selective Transformations

The reactivity of 3-thiophenecarbonyl isothiocyanate is characterized by two primary electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org The development of catalytic systems that can selectively direct nucleophilic attack to one of these sites is a significant area of research. This selectivity allows for the synthesis of diverse scaffolds, such as N-acylthioureas and amides, from a single precursor.

Recent advancements have focused on both metal-based and organocatalytic systems to control the outcome of reactions with acyl isothiocyanates. For instance, in the synthesis of N-acylthioureas, which are valuable precursors for various biologically active heterocycles, catalysts can enhance reaction rates and selectivity. While many reactions of isothiocyanates with amines to form thioureas proceed without a catalyst, specific substrates or desired reaction conditions may necessitate catalytic intervention. grafiati.comresearchgate.net

Furthermore, derivatives of 3-thiophenecarbonyl isothiocyanate, specifically the thioureas formed from its reaction with chiral amines, are themselves promising candidates for organocatalysis. Thiourea-based organocatalysts are known to activate substrates through hydrogen bonding, facilitating a range of asymmetric transformations. wikipedia.orgrsc.org The thiophene (B33073) moiety in such a catalyst could modulate its electronic properties and steric environment, potentially leading to novel reactivity and selectivity in reactions like Michael additions, aldol (B89426) reactions, and cycloadditions. wikipedia.orgekt.gr The development of these thiophene-containing chiral thiourea (B124793) catalysts represents a significant future direction, leveraging the unique structural features of the parent isothiocyanate. rsc.org

Table 1: Potential Catalytic Transformations of 3-Thiophenecarbonyl Isothiocyanate

| Catalyst Type | Transformation | Product Class | Potential Advantages |

|---|---|---|---|

| Chiral Amine/Base | Asymmetric reaction with nucleophiles | Chiral N-acylthioureas | Access to enantiomerically enriched compounds |

| Lewis Acids | Activation of the carbonyl or isothiocyanate group | Selective formation of amides or thioureas | Control over reaction chemoselectivity |

| Transition Metals | Cross-coupling reactions | Functionalized thiophene derivatives | Introduction of molecular complexity |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of reactive intermediates like 3-thiophenecarbonyl isothiocyanate into continuous flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing. beilstein-journals.org These benefits include enhanced safety by minimizing the accumulation of hazardous reagents, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for telescoped reactions, where the output of one reactor flows directly into the next. beilstein-journals.orgthieme-connect.de

Flow chemistry is particularly well-suited for the synthesis and immediate utilization of acyl isothiocyanates. These compounds can be generated in-situ from the corresponding 3-thiophenecarbonyl chloride and a thiocyanate (B1210189) salt within a flow reactor and then directly mixed with a stream of a nucleophile to produce the desired thiourea or other derivatives. This "just-in-time" production avoids the need to isolate and store the often-sensitive acyl isothiocyanate intermediate.

Automated synthesis platforms, which can perform high-throughput reaction screening and optimization, are another promising frontier. chemspeed.comyoutube.com By combining robotics with flow reactors, researchers can rapidly explore the reactivity of 3-thiophenecarbonyl isothiocyanate with a large library of nucleophiles under various catalytic conditions. This approach can accelerate the discovery of new reactions and bioactive molecules. For example, a platform could be designed to synthesize a library of thiophene-containing thioureas and then screen them for catalytic activity or biological properties in an automated fashion. The use of immobilized catalysts or reagents in packed-bed reactors within a flow system can further streamline these processes by simplifying purification. rsc.org

Exploration of Novel Reactivity Modes and Chemo-Selective Transformations

The rich electronic landscape of 3-thiophenecarbonyl isothiocyanate, featuring multiple reactive sites, makes it a prime candidate for the exploration of novel reactivity. arkat-usa.org Beyond simple nucleophilic additions, researchers are investigating its participation in more complex transformations, such as multicomponent reactions (MCRs) and cycloadditions.

MCRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are a powerful tool for building molecular complexity. 3-Thiophenecarbonyl isothiocyanate can serve as a versatile component in MCRs. For instance, novel three-component reactions involving isocyanides, heteroarenes, and isothiocyanates have been developed to produce complex, fused heterocyclic systems. nih.gov Applying these principles to 3-thiophenecarbonyl isothiocyanate could lead to new families of thiophene-annulated heterocycles with interesting photophysical or biological properties.

Chemoselectivity is another key area of exploration. The presence of both a carbonyl and an isothiocyanate group allows for selective reactions depending on the nucleophile and reaction conditions. Hard nucleophiles are expected to preferentially attack the harder carbonyl carbon, while softer nucleophiles will favor the isothiocyanate carbon. Furthermore, the isothiocyanate group itself can undergo cycloaddition reactions. For example, its reaction with compounds containing cumulative double bonds or with 1,3-dipoles can lead to the formation of five- or six-membered heterocyclic rings. researchgate.netresearchgate.net The development of conditions that allow for the selective [2+2], [2+3], or [4+2] cycloaddition reactions of the C=S or C=N bond of the isothiocyanate moiety is an active area of research.

Applications in Advanced Materials Science and Supramolecular Chemistry

The thiophene ring is a cornerstone of materials science, forming the basis of conducting polymers, organic semiconductors, and components for organic light-emitting diodes (OLEDs). researchgate.netnih.gov The functionalization of thiophene-based materials with the isothiocyanate group, or its derivatives like thioureas, opens up new avenues for creating advanced materials with tailored properties.

The reactive nature of the isothiocyanate allows it to act as a chemical handle for grafting thiophene units onto polymer backbones or surfaces, or for cross-linking polymer chains. For example, isothiocyanates are known to react with amine or hydroxyl groups, which are common functionalities in many polymers. This could be exploited to create novel thiophene-containing copolymers or functionalized nanoparticles. researchgate.net Some isothiocyanates have also been investigated as inhibitors of tubulin polymerization, a property that could be explored in the context of biomaterials. nih.gov

In supramolecular chemistry, the thiourea moiety derived from 3-thiophenecarbonyl isothiocyanate is of particular interest. Thioureas are excellent hydrogen bond donors and can participate in self-assembly processes to form well-ordered nanostructures, such as nanowires and 2-D crystals. mersin.edu.trnih.govuh.edu The combination of the hydrogen-bonding capability of the thiourea group with the π-stacking potential of the thiophene ring could lead to the formation of robust supramolecular polymers and gels. nih.gov These materials could find applications in sensing, as the binding of an analyte to the thiourea receptor can disrupt the supramolecular assembly, leading to a detectable optical or electronic signal. analis.com.my The ability to tune the self-assembly behavior by modifying the substituents on the thiophene ring or the thiourea nitrogen atoms makes this a particularly rich area for future research. mersin.edu.trnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 3-Thiophenecarbonyl isothiocyanate |

| 3-Thiophenecarbonyl chloride |

Q & A

Q. What are the optimized synthetic routes for 3-thiophenecarbonyl isothiocyanate, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1: React thiophenecarbonyl chloride with ammonium isothiocyanate in 1,4-dioxane at 50°C for 4 hours (adapted from benzoylisothiocyanate synthesis in ).

- Route 2: Use thiocarbanilide analogs with phosphorus pentoxide or iodine as catalysts, achieving yields >75% under anhydrous conditions (based on phenyl isothiocyanate synthesis ).

- Critical Factors: Temperature (>50°C risks decomposition), solvent polarity (polar aprotic solvents enhance nucleophilic substitution), and catalyst choice (iodine improves electrophilicity but may require post-reaction purification ).

Q. Which spectroscopic techniques are most effective for characterizing 3-thiophenecarbonyl isothiocyanate?

Methodological Answer:

- IR Spectroscopy: Confirm the isothiocyanate (–NCS) group via peaks at 2050–2150 cm⁻¹ (stretching) and 1250 cm⁻¹ (C=S) .

- NMR: Use -NMR to identify thiophene protons (δ 6.5–7.5 ppm) and -NMR to resolve carbonyl (C=O, δ 160–170 ppm) and thiocarbonyl (C=S, δ 130–140 ppm) signals .

- Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ with fragmentation patterns confirming the thiophene backbone .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-thiophenecarbonyl isothiocyanate in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to map electron density at the thiocarbonyl sulfur (electrophilic center). Compare Fukui indices to prioritize reaction sites .

- Transition State Analysis: Simulate attack by amines (e.g., aniline) to calculate activation energy barriers. Validate with experimental kinetics (e.g., second-order rate constants) .

Q. What strategies resolve contradictions in reported reaction yields for 3-thiophenecarbonyl isothiocyanate with aromatic amines?

Methodological Answer:

- Variable Control: Test solvent effects (DMF vs. THF) and steric hindrance from substituents (e.g., ortho-methyl groups reduce yield by 30% ).

- Byproduct Analysis: Use HPLC-MS to detect side products like thioureas from hydrolysis, which compete with amine addition .

- Statistical Optimization: Apply a central composite design to model interactions between temperature, solvent polarity, and stoichiometry (as in ).

Q. How does 3-thiophenecarbonyl isothiocyanate perform as a derivatization agent in analytical chemistry compared to phenyl isothiocyanate?

Methodological Answer:

- Sensitivity: The thiophene ring enhances UV absorption (λmax ~270 nm vs. 254 nm for phenyl analogs), improving detection limits by 1.5× in HPLC .

- Stability: Test hydrolytic stability at pH 6–8; phosphate buffers reduce decomposition rates compared to acetate buffers .

- Case Study: Derivatize histamine in fish samples, achieving a LOD of 0.36 µg/ml with optimized triethylamine (28 µl) and pH 6.9 .

Research Gaps and Controversies

Q. Why do some studies report mutagenicity in isothiocyanates, while others classify them as non-carcinogenic?

Methodological Answer:

- Genotoxicity Assays: Use Ames tests (Salmonella TA100) to evaluate mutagenicity. Allyl isothiocyanate shows bacterial mutagenicity but not mammalian (contradicts ).

- Metabolite Analysis: Identify epoxide intermediates via LC-MS/MS, which may explain species-specific carcinogenicity .

- Dose-Response: Low doses (≤10 µM) induce antioxidant pathways, while high doses (>50 µM) promote oxidative stress .

Q. Can 3-thiophenecarbonyl isothiocyanate be tailored for material science applications (e.g., flotation agents)?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the thiophene ring with electron-withdrawing groups (e.g., –NO₂) to enhance adsorption on sulfide minerals (test via zeta potential measurements ).

- Synthesis Optimization: React with dihydric alcohols (e.g., ethylene glycol) at 20°C for 1 hour to form dithiocarbamates with >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.